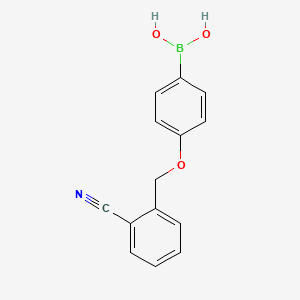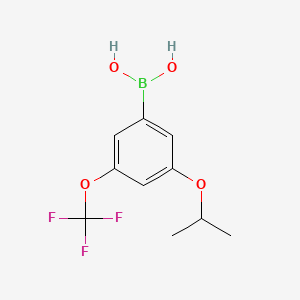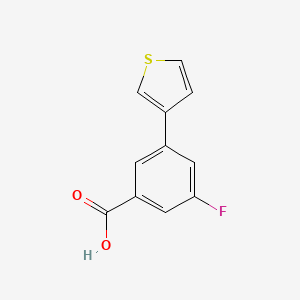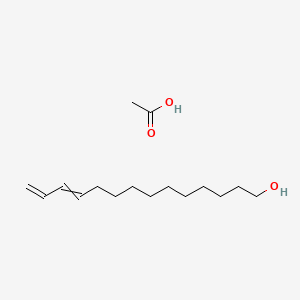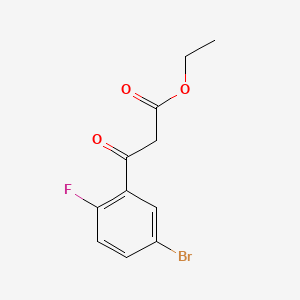
Ethyl (5-bromo-2-fluorobenzoyl)acetate
Übersicht
Beschreibung
Ethyl (5-bromo-2-fluorobenzoyl)acetate is a reactant used in the preparation of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Molecular Structure Analysis
The molecular formula of Ethyl (5-bromo-2-fluorobenzoyl)acetate is C11H10BrFO3 . It has a molecular weight of 289.10 g/mol . The compound has 4 hydrogen bond acceptors and 5 rotatable bonds .Physical And Chemical Properties Analysis
Ethyl (5-bromo-2-fluorobenzoyl)acetate has a molecular weight of 289.10 g/mol . It has a melting point of 34-39 °C . The compound has a flash point of > 110 °C .Wissenschaftliche Forschungsanwendungen
Continuous-Flow Processes for Pharmaceutical Intermediates
Ethyl (5-bromo-2-fluorobenzoyl)acetate has been investigated for its utility in continuous-flow processes for the production of pharmaceutical intermediates. In one study, researchers developed an efficient C–C bond formation method for synthesizing ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process demonstrates the compound's potential in the rapid and environmentally friendly production of pharmaceuticals, highlighting less raw material consumption, higher product yield, and higher operation safety compared to traditional methods (Guo, Yu, & Su, 2020).
Synthesis of Complex Molecules
Ethyl (5-bromo-2-fluorobenzoyl)acetate plays a crucial role in the synthesis of complex molecules. For example, it has been used in the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates through a tandem addition-elimination-SNAr reaction. This process is important for generating compounds with potential drug applications, showcasing the compound's versatility in synthetic organic chemistry (Bunce, Lee, & Grant, 2011).
Antitumor Activity
Research on amino acid ester derivatives containing 5-fluorouracil has shown that Ethyl (5-bromo-2-fluorobenzoyl)acetate derivatives can exhibit significant antitumor activity. These studies contribute to the development of new chemotherapeutic agents, offering insights into the compound's potential in cancer treatment (Xiong et al., 2009).
Organic Light Emitting Diodes (OLEDs)
In materials science, Ethyl (5-bromo-2-fluorobenzoyl)acetate has been utilized in the synthesis of europium complexes with potential application in OLEDs. The compound's role in facilitating intramolecular energy transfer in these complexes demonstrates its importance in the development of advanced materials for electronic devices (Devi et al., 2016).
Antimicrobial Applications
Finally, the synthesis and antimicrobial screening of derivatives, including Ethyl (5-bromo-2-fluorobenzoyl)acetate, reveal its potential in creating new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains, underscoring the compound's utility in medicinal chemistry (Kumari et al., 2019).
Safety And Hazards
Ethyl (5-bromo-2-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIHCQWLRSGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672275 | |
| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-bromo-2-fluorobenzoyl)acetate | |
CAS RN |
1020058-47-2 | |
| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020058-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


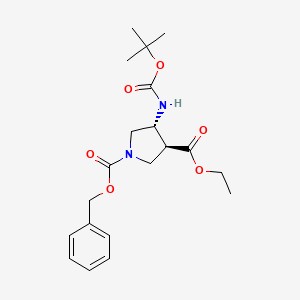
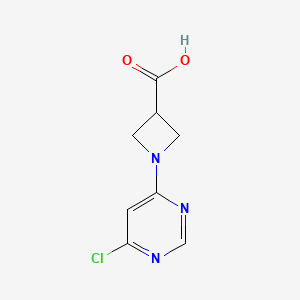
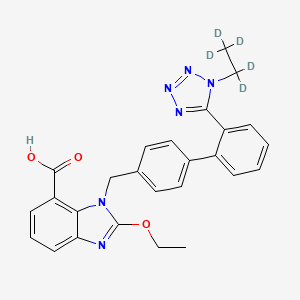
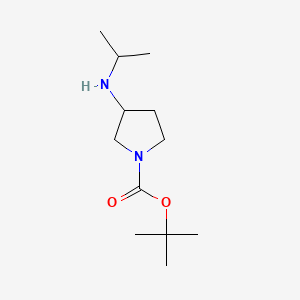
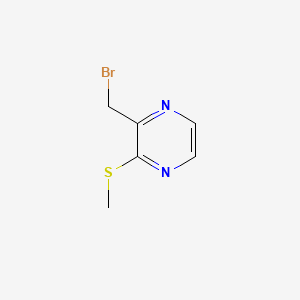
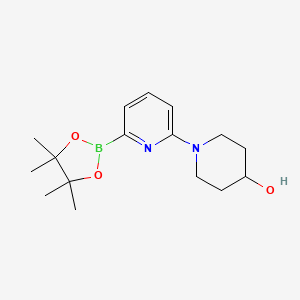
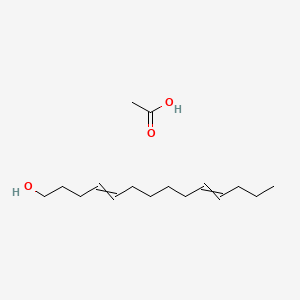
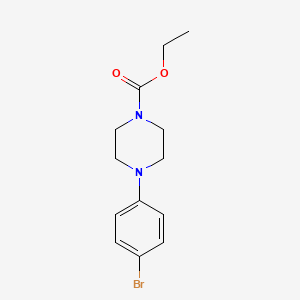
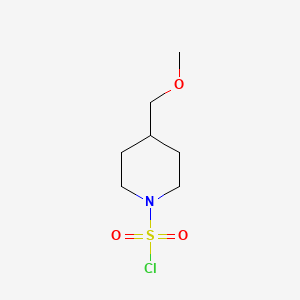
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
